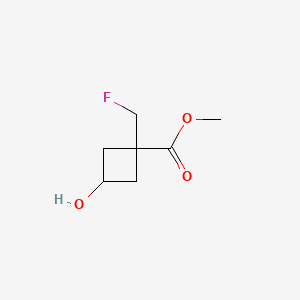
Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate is a fluorinated organic compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of a fluoromethyl group and a hydroxyl group on a cyclobutane ring makes it a valuable compound for synthetic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate typically involves the fluoromethylation of a cyclobutane precursor. One common method is the hydrofluoromethylation of alkenes using fluoroiodomethane (CH2FI) under silyl radical-mediated conditions . This reaction is activated by blue LED light and involves the use of (Me3Si)3SiH as a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 can be used.
Reduction: LiAlH4 or NaBH4 are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of substituted cyclobutane derivatives.
科学的研究の応用
Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate involves its interaction with biological molecules through its fluoromethyl and hydroxyl groups. These functional groups can form hydrogen bonds and participate in various biochemical reactions, influencing molecular targets and pathways. The fluoromethyl group, in particular, can enhance the metabolic stability of the compound, making it a valuable tool in drug design .
類似化合物との比較
Similar Compounds
- Methyl 1-(difluoromethyl)-3-hydroxycyclobutane-1-carboxylate
- Methyl 1-(trifluoromethyl)-3-hydroxycyclobutane-1-carboxylate
- Methyl 1-(chloromethyl)-3-hydroxycyclobutane-1-carboxylate
Uniqueness
Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate is unique due to the presence of a single fluorine atom in the fluoromethyl group, which provides a balance between reactivity and stability. This makes it a versatile intermediate for further chemical modifications and applications in various fields .
特性
IUPAC Name |
methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO3/c1-11-6(10)7(4-8)2-5(9)3-7/h5,9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUDSUBIYAFAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)O)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














